Bis(ethylamino)-tert-butylamino-s-triazine

Herbicide Impurity Profiling Regulatory Compliance Analytical Method Validation

Quantifying the Bis(ethylamino)-tert-butylamino-s-triazine impurity in Terbuthylazine requires a compound-specific reference standard; generic triazines fail due to distinct chromatographic retention times and MS fragmentation. This ≥95% (HPLC) pure standard provides the definitive solution. ● Unambiguous identification via unique molecular weight (238.33 g/mol) and LC-MS/MS fragmentation. ● Accurate quantification using calibration standards prepared from this well-characterized lot. ● Defined CLP hazard profile (Acute Tox. 4, Eye Dam. 1) enables compliant safety protocols and risk assessments.

Molecular Formula C11H22N6
Molecular Weight 238.33 g/mol
CAS No. 35651-07-1
Cat. No. B042745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(ethylamino)-tert-butylamino-s-triazine
CAS35651-07-1
SynonymsN2-(1,1-Dimethylethyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine;  N-(1,1-Dimethylethyl)-N’,N’’-diethyl-1,3,5-triazine-2,4,6-triamine
Molecular FormulaC11H22N6
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC(=N1)NC(C)(C)C)NCC
InChIInChI=1S/C11H22N6/c1-6-12-8-14-9(13-7-2)16-10(15-8)17-11(3,4)5/h6-7H2,1-5H3,(H3,12,13,14,15,16,17)
InChIKeyUBCBDPVUYWSIIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(ethylamino)-tert-butylamino-s-triazine Reference Standard


Bis(ethylamino)-tert-butylamino-s-triazine (CAS 35651-07-1), also named N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine, is a fully substituted s-triazine compound with a molecular formula of C11H22N6 and a molecular weight of 238.33 g/mol. It belongs to the s-triazine family, a class of heterocyclic compounds widely utilized in agrochemical and analytical chemistry sectors [1]. Unlike many commercial s-triazines, this specific compound is not used as an active ingredient but is instead recognized as a critical impurity of the selective herbicide Terbuthylazine (T110500) [2]. Its value proposition lies solely in its application as a highly characterized reference standard and research tool, not as a functional herbicide itself .

Non-Substitutability of Bis(ethylamino)-tert-butylamino-s-triazine


Generic substitution of Bis(ethylamino)-tert-butylamino-s-triazine is not viable due to its unique, non-interchangeable role as a specific analytical marker. First, its chemical structure (C11H22N6) is distinct from the parent herbicide Terbuthylazine (C9H16ClN5) and its other common impurities, resulting in different chromatographic retention times and mass spectrometric fragmentation patterns. Using a generic triazine standard would fail to confirm the presence or quantify the exact level of this specific impurity, a critical parameter for meeting regulatory purity specifications for Terbuthylazine products [1]. Second, the physical and hazard properties of this compound, such as its specific CLP hazard classification, differ from other triazines, necessitating compound-specific handling and risk assessment [2]. Therefore, to achieve accurate identification, quantitation, and safety compliance, this precise reference compound must be procured. The following quantitative evidence underscores its specific, non-fungible analytical utility.

Quantitative Evidence for Bis(ethylamino)-tert-butylamino-s-triazine


Specific Terbuthylazine Impurity Identification

Bis(ethylamino)-tert-butylamino-s-triazine is a distinct, fully characterized impurity of the herbicide Terbuthylazine, not a broad-spectrum metabolite [1]. Its specific structure (C11H22N6, MW 238.33 g/mol) [2] differs fundamentally from Terbuthylazine (C9H16ClN5, MW 229.7 g/mol) and other impurities like desethylterbuthylazine (C7H12ClN5). This structural uniqueness is paramount for analytical resolution, as it provides a specific target for HPLC and LC-MS methods, enabling laboratories to accurately identify and quantify this exact impurity to meet stringent regulatory requirements for product purity.

Herbicide Impurity Profiling Regulatory Compliance Analytical Method Validation

Verifiable Purity for Quantitative Analysis

For any analytical reference standard, purity is a non-negotiable parameter. While the vendor landscape for this niche compound is limited, available product specifications indicate a typical purity level of 95% (HPLC) for research-grade material [1]. This contrasts with general research compounds, where purity can be variable or unspecified. A documented purity of 95% or greater is a prerequisite for its use as a calibrant or system suitability standard in quantitative HPLC/LC-MS methods.

Analytical Chemistry Reference Standards Quality Control

Hazard Classification for Laboratory Safety

Bis(ethylamino)-tert-butylamino-s-triazine possesses a defined hazard classification under the EU CLP regulation. According to the ECHA C&L Inventory, the compound is classified as Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. This specific hazard profile, particularly the Eye Dam. 1 classification, mandates distinct handling and disposal procedures that may differ from other, less hazardous triazine derivatives. Using a substitute compound with a different or unknown hazard profile could lead to non-compliance with workplace safety regulations and laboratory best practices.

Chemical Safety CLP Regulation Risk Assessment

Physicochemical Properties for Method Development

The predicted physicochemical properties of Bis(ethylamino)-tert-butylamino-s-triazine provide critical benchmarks for analytical method development. Its predicted boiling point is 388.7±25.0 °C, and its predicted pKa is 6.84±0.41 . These properties differ from those of the parent herbicide Terbuthylazine (predicted pKa ~2.0) and other triazine impurities. The pKa value, in particular, influences the compound's ionization state and thus its retention behavior in reversed-phase HPLC at different mobile phase pH values. This knowledge is essential for developing selective and robust separation methods.

Physicochemical Properties HPLC Method Development Compound Characterization

Bis(ethylamino)-tert-butylamino-s-triazine Application Scenarios


Impurity Profiling in Terbuthylazine Formulations

This compound is the definitive reference material for identifying and quantifying the Bis(ethylamino)-tert-butylamino-s-triazine impurity in Terbuthylazine active pharmaceutical ingredient (API) or formulated products. Its unique chemical identity, as defined by its molecular weight of 238.33 g/mol and structure (C11H22N6) [1], allows for its unambiguous detection in HPLC-UV or LC-MS/MS methods. This is essential for quality control laboratories to ensure that Terbuthylazine batches meet purity specifications outlined in pharmacopoeial monographs or regulatory submissions.

Calibrant for LC-MS/MS Quantification

Due to its defined purity of ≥95% (HPLC) [1], this compound can be used to prepare calibration standards for quantitative LC-MS/MS methods. Its distinct molecular weight and fragmentation pattern enable highly selective and sensitive detection. Its predicted pKa of 6.84±0.41 guides mobile phase pH selection for optimal peak shape and resolution. This application is critical for environmental fate studies or residue analysis of Terbuthylazine, where accurate quantification of specific transformation products or impurities is required.

Hazard Assessment for S-Triazine Derivatives

The compound's defined CLP hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3) [2] provides a concrete basis for developing safety protocols, risk assessments, and proper disposal methods. Researchers using this compound can leverage this specific hazard data to ensure compliance with laboratory safety regulations. Its profile, particularly the Eye Dam. 1 (H318) classification, differentiates it from other less hazardous triazines and mandates the use of appropriate personal protective equipment (PPE) and engineering controls.

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